

3-Bromo-5-iodopyridine: A Versatile Heterocyclic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-iodopyridine**

Cat. No.: **B183754**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridine is a halogenated pyridine derivative that has emerged as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the 3- and 5-positions of the pyridine ring, respectively, offers orthogonal reactivity that enables selective functionalization through a variety of cross-coupling reactions. This dual halogenation makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective introduction of various substituents. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for initial modification at the 5-position. The remaining carbon-bromine bond can then be subjected to a subsequent coupling reaction, providing a strategic and efficient pathway to highly functionalized pyridine derivatives.

This technical guide provides a comprehensive overview of **3-Bromo-5-iodopyridine**, including its synthesis, key reactions with detailed experimental protocols, and its application in the development of kinase inhibitors and organic light-emitting diode (OLED) materials.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **3-Bromo-5-iodopyridine** is presented in the table below.

Property	Value
Molecular Formula	C ₅ H ₃ BrIN
Molecular Weight	283.89 g/mol
Appearance	White to off-white crystalline solid
Melting Point	127-131 °C
CAS Number	233770-01-9
Solubility	Slightly soluble in water

Safety Information: **3-Bromo-5-iodopyridine** is harmful if swallowed and causes serious eye damage.^{[1][2]} Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 3-Bromo-5-iodopyridine

While various methods for the synthesis of halogenated pyridines exist, a common and effective route to **3-Bromo-5-iodopyridine** involves the diazotization of an amino-dibromopyridine precursor followed by an iodination step.

Experimental Protocol: Synthesis from 3,5-Dibromo-4-aminopyridine^{[1][3]}

This protocol outlines a two-step process starting from 4-aminopyridine, which is first brominated and then converted to the target compound.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

- In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).
- At 20 °C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches.
- Allow the reaction to stir at room temperature for 24 hours, monitoring the conversion of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride.
- Filter the mixture and wash the filter cake with two 200 mL portions of carbon tetrachloride.
- Wash the combined filtrate with an aqueous solution of sodium bicarbonate and then with saturated brine.
- Remove the solvent by rotary evaporation to obtain the crude product.
- Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-aminopyridine.

Step 2: Synthesis of 3,5-Dibromo-4-iodopyridine (as an analogue to **3-Bromo-5-iodopyridine** synthesis)

- In a 1000 mL three-necked flask, add 40% sulfuric acid.
- At 15 °C, add 126.0 g (0.50 mol) of 3,5-dibromo-4-aminopyridine in batches and heat to 45 °C with stirring until dissolved.
- Cool the reaction flask to room temperature and then to 0-3 °C using an ice-salt bath.
- Slowly add a solution of 38.5 g (0.56 mol) of sodium nitrite in 150 g of water dropwise, maintaining the temperature between 0-3 °C.
- After the addition is complete, stir the mixture for 15 minutes.
- Simultaneously, add a saturated aqueous solution containing 83.0 g (0.5 mol) of potassium iodide and a 30% sulfuric acid solution containing 47.6 g (0.25 mol) of cuprous iodide

dropwise to the reaction system, maintaining the temperature at 0-5 °C.

- After the addition, rapidly heat the reaction to a higher temperature and maintain for 2 hours.
- Cool the reaction mixture and pour it into ice water with stirring.
- Filter the resulting precipitate and neutralize the filtrate to pH 6.0 with 10% aqueous sodium hydroxide.
- Extract the aqueous layer with chloroform.
- Wash the organic phase with 5% aqueous sodium hydroxide (to pH 7.5) and then with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- Combine the solid from filtration and the residue from evaporation and recrystallize from n-hexane to obtain pure 3,5-dibromo-4-iodopyridine. The yield for this one-pot diazotization and iodination is typically between 65-83%.^[3]

Key Reactions and Applications

The differential reactivity of the C-I and C-Br bonds in **3-Bromo-5-iodopyridine** makes it an ideal substrate for sequential cross-coupling reactions. Generally, the C-I bond is more reactive and can be selectively functionalized first.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of **3-Bromo-5-iodopyridine**, the C-I bond reacts preferentially, allowing for the selective introduction of an aryl or vinyl group at the 5-position.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

Aryl Halide	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
3-Bromopyridine	Phenylboronic acid	Pd(OAc) ₂ (0.04)	K ₂ CO ₃	EtOH/H ₂ O	80	1.5	>95
2,5-Dibromotriphene	Phenylboronic acid	Pd(OAc) ₂ (2) / PPh ₃ (4)	K ₂ CO ₃	Toluene/H ₂ O	100	24	85
p-Bromoacetophenone	Arylboronic acids	Pd(II)-complex (4)	K ₂ CO ₃	H ₂ O	80	-	80-95

Note: Data is for analogous bromopyridine and other aryl bromide systems and serves as a starting point for optimization with **3-Bromo-5-iodopyridine**.

Experimental Protocol: Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-Bromo-5-iodopyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Again, the C-I bond of **3-Bromo-5-iodopyridine** will react selectively.

Quantitative Data for Sonogashira Coupling of Bromopyridines

Aryl Halide	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
2-Amino-3-bromophenylcetylene	Phenylacetylene	Pd(CF ₃ COO) ₂ (2.5)	CuI (5)	Et ₃ N	DMF	100	3	96
3-Bromophenylcetylene	Phenylacetylene	MCM-41-Pd (0.1)	CuI (0.2)	Et ₃ N	Et ₃ N	90	48	65
Aryl Bromides	Terminal Alkynes	(AllylPdCl) ₂ (1) / P(t-Bu) ₃ (4)	None	Cs ₂ CO ₃	Dioxane	RT	12-24	75-98

Note: Data is for analogous bromopyridine systems and serves as a starting point for optimization with **3-Bromo-5-iodopyridine**.

Experimental Protocol: Sonogashira Coupling[4]

- To a reaction flask, add **3-Bromo-5-iodopyridine** (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
- Purge the flask with an inert gas.

- Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
- Add the terminal alkyne (1.1-1.5 eq) dropwise.
- Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography.

3. Buchwald-Hartwig Amination

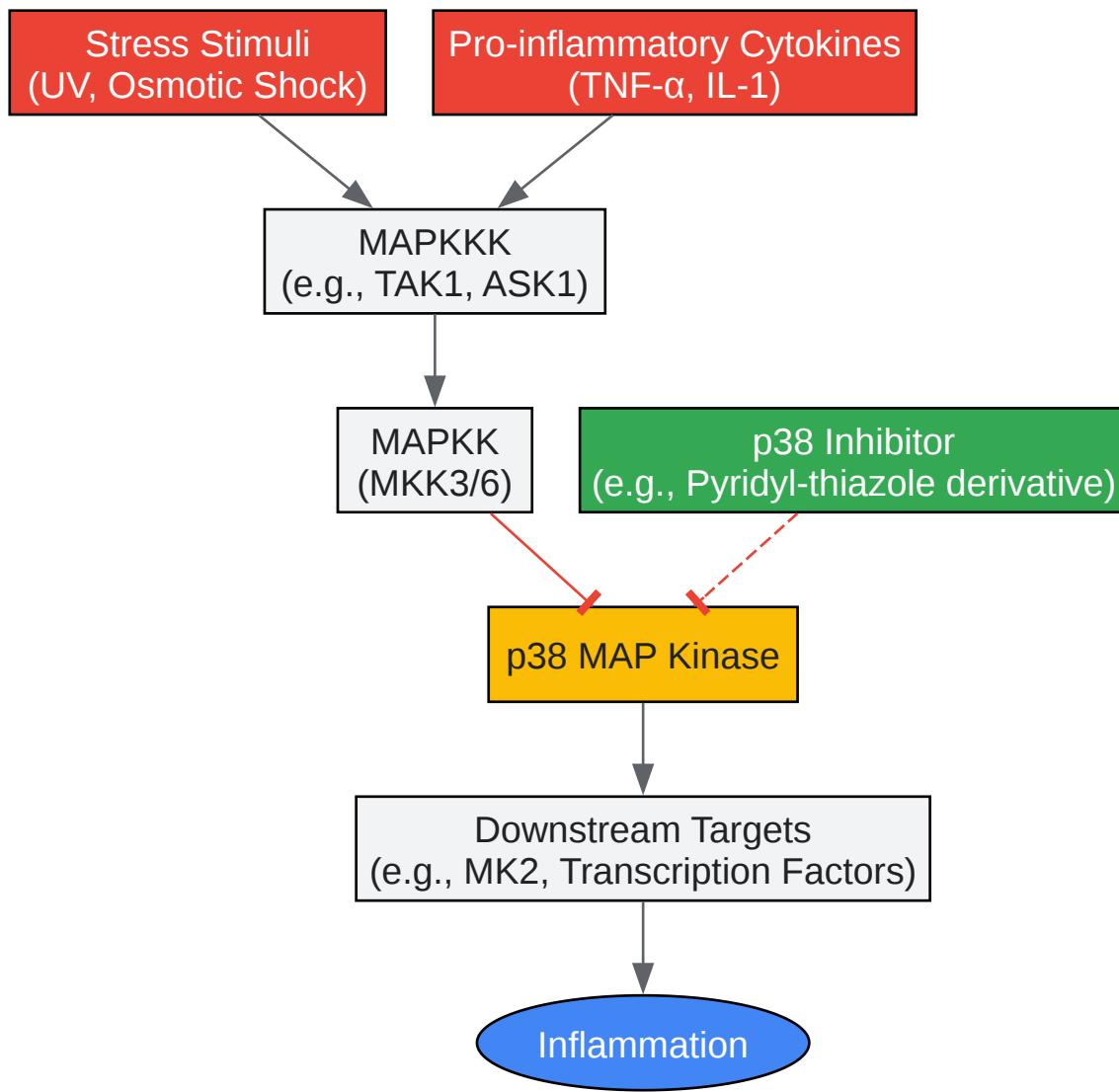
This reaction is a powerful tool for the formation of C-N bonds. The C-I bond of **3-Bromo-5-iodopyridine** can be selectively aminated.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

Aryl Halide	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
2-Bromopyridine	Cyclohexane-1,2-diamine	Pd ₂ (dba) ₃ (0.18)	(±)-BINAP (0.35)	NaOBu-t	Toluene	80	4	60
5-Bromo-8-(benzyl oxy)quinoline	N-methylaniline	Pd(OAc) ₂ (5)	XPhos (10)	NaOBu-t	Toluene	110-120	24	86
2-Bromopyridines	Volatile Amines	Pd(OAc) ₂ (2)	dppp (2)	NaOBu-t	Toluene	80	-	55-98

Note: Data is for analogous bromopyridine systems and serves as a starting point for optimization with **3-Bromo-5-iodopyridine**.

Experimental Protocol: Buchwald-Hartwig Amination[5]


- In a glovebox or under an inert atmosphere, add to a reaction vessel the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOBu-t or K_3PO_4 , 1.5-2.0 eq).
- Add **3-Bromo-5-iodopyridine** (1.0 eq) and the amine (1.2 eq).
- Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
- Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

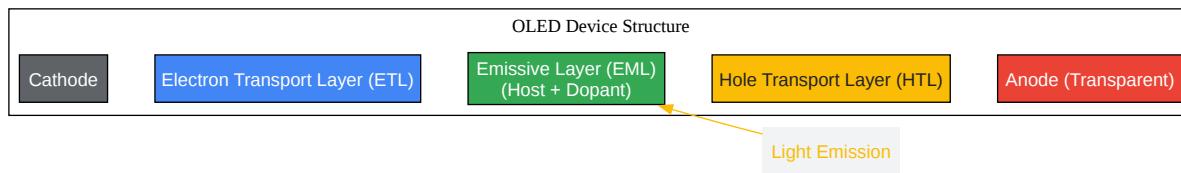
Application in Drug Discovery: Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of approved drugs and are of significant interest in medicinal chemistry.[6] **3-Bromo-5-iodopyridine** is a valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like $\text{TNF-}\alpha$ and IL-1 .[7][8] Inhibitors of p38 MAP kinase have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis.[7][9] The synthesis of potent 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors often utilizes a substituted bromopyridine core.[9]

[Click to download full resolution via product page](#)

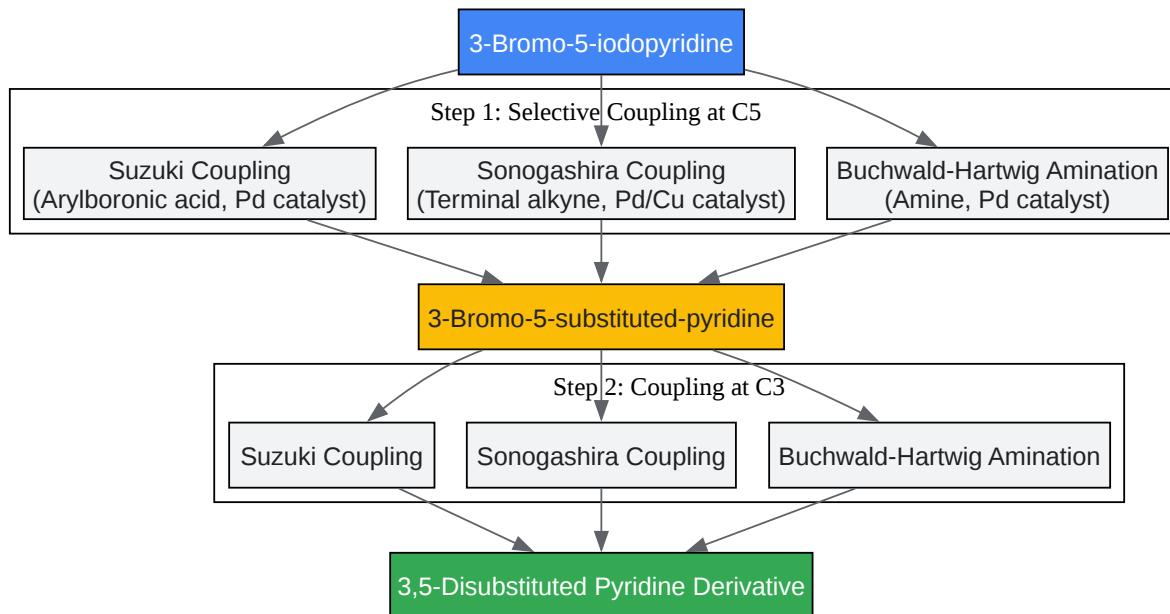

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[\[10\]](#)[\[11\]](#) Inhibitors of VEGFR-2 are therefore effective anti-cancer agents.[\[10\]](#)[\[12\]](#) Many VEGFR-2 inhibitors incorporate a pyridine or related heterocyclic core, which can be synthesized from precursors like **3-Bromo-5-iodopyridine**.[\[12\]](#)

Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Functionalized pyridine derivatives are also important in the development of materials for organic electronics. Their electronic properties make them suitable for use as host materials, electron-transport materials, or emissive dopants in OLEDs. The ability to tune the electronic properties of the pyridine core through substitution at the 3- and 5-positions makes **3-Bromo-5-iodopyridine** an attractive starting material for the synthesis of novel OLED materials.



[Click to download full resolution via product page](#)

Basic Structure of an Organic Light-Emitting Diode (OLED).

Experimental Workflow: Multi-step Synthesis

The following diagram illustrates a typical multi-step synthetic workflow starting from **3-Bromo-5-iodopyridine**, highlighting its utility in creating complex molecules.

[Click to download full resolution via product page](#)

Multi-step Synthetic Workflow Utilizing **3-Bromo-5-iodopyridine**.

Conclusion

3-Bromo-5-iodopyridine is a highly valuable and versatile heterocyclic building block for the synthesis of a wide range of functionalized molecules. Its orthogonal reactivity allows for selective and sequential functionalization, making it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and applications presented in this guide are intended to facilitate its use in the development of novel pharmaceuticals and advanced materials. As the demand for complex and precisely functionalized heterocyclic compounds continues to grow, the importance of synthons like **3-Bromo-5-iodopyridine** in enabling innovative research and development is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. scirp.org [scirp.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Subsstituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. The Discovery of VX-745: A Novel and Selective p38 α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Eupyrimidine and Thienopyrimidine Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-5-iodopyridine: A Versatile Heterocyclic Building Block for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183754#3-bromo-5-iodopyridine-as-a-heterocyclic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com